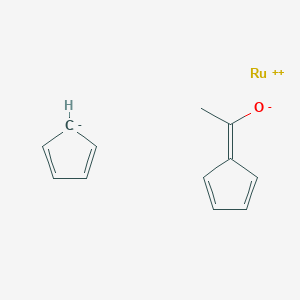![molecular formula C21H16O B073941 9,10[1',2']-Benzenoanthracene-9(10H)-methanol CAS No. 1469-57-4](/img/structure/B73941.png)
9,10[1',2']-Benzenoanthracene-9(10H)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10[1',2']-Benzenoanthracene-9(10H)-methanol, also known as BAMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) that is commonly found in coal tar and other fossil fuels. BAMM has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
9,10[1',2']-Benzenoanthracene-9(10H)-methanol has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for DNA and RNA, as well as a photosensitizer for photodynamic therapy. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been used to study the effects of PAHs on human health and the environment.
Mécanisme D'action
The mechanism of action of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is not fully understood, but it is believed to interact with DNA and RNA through intercalation and hydrogen bonding. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been shown to induce oxidative stress and DNA damage, which may contribute to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
9,10[1',2']-Benzenoanthracene-9(10H)-methanol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is its fluorescent properties, which make it useful as a probe for DNA and RNA. It is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is its cytotoxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 9,10[1',2']-Benzenoanthracene-9(10H)-methanol. One area of interest is the development of new synthesis methods to increase the yield and purity of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol. Another area of interest is the study of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol's potential applications in photodynamic therapy and other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol and its effects on human health and the environment.
In conclusion, 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is a chemical compound that has shown potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol in scientific research.
Méthodes De Synthèse
9,10[1',2']-Benzenoanthracene-9(10H)-methanol can be synthesized using various methods, including the reduction of 9,10-[1',2']-benzenoanthracene-9,10-quinone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 9,10-[1',2']-benzenoanthracene-9,10-dione with sodium borohydride or lithium aluminum hydride followed by oxidation with chromium trioxide. The yield of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol using these methods ranges from 30-60%.
Propriétés
Numéro CAS |
1469-57-4 |
|---|---|
Nom du produit |
9,10[1',2']-Benzenoanthracene-9(10H)-methanol |
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaenylmethanol |
InChI |
InChI=1S/C21H16O/c22-13-21-17-10-4-1-7-14(17)20(15-8-2-5-11-18(15)21)16-9-3-6-12-19(16)21/h1-12,20,22H,13H2 |
Clé InChI |
CQVGCHLOTZBAEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)CO |
SMILES canonique |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)CO |
Autres numéros CAS |
1469-57-4 |
Synonymes |
9,10-Dihydro-9,10-[1,2]benzenoanthracene-9-methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



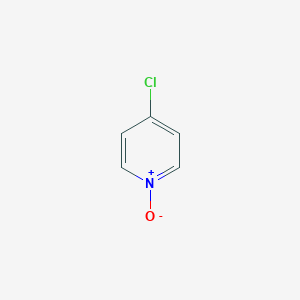
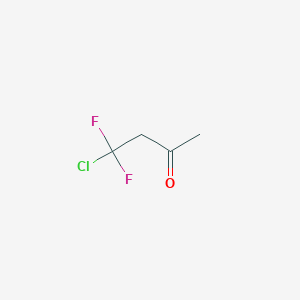
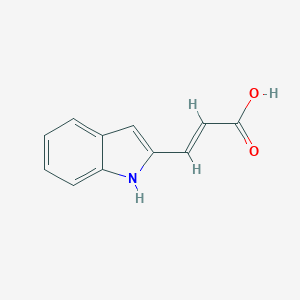
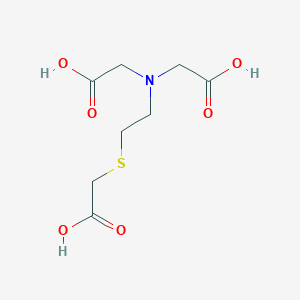
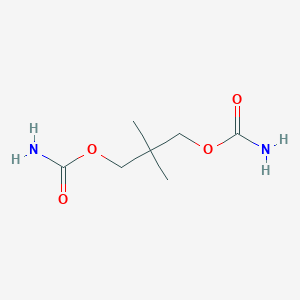
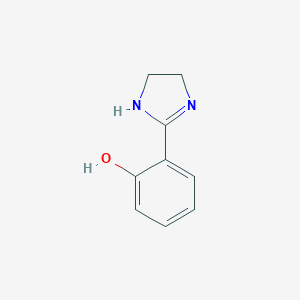
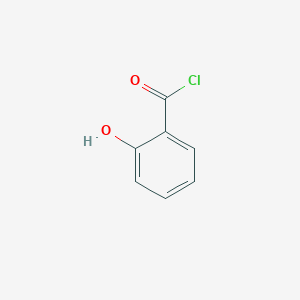
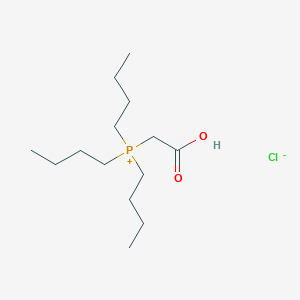
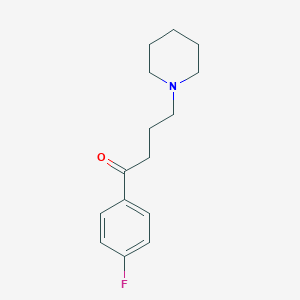
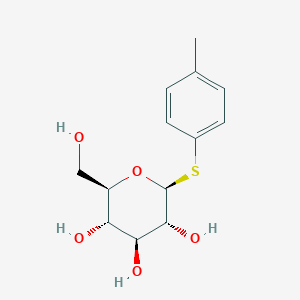
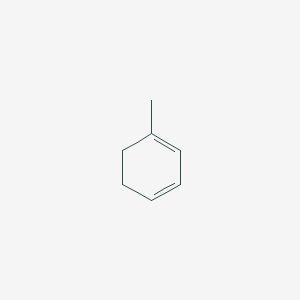
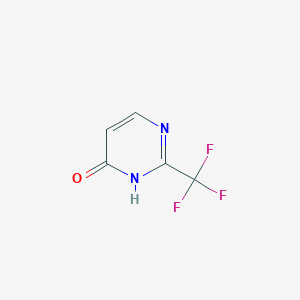
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
